(1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
CAS No.: 71242-58-5
Cat. No.: VC3742575
Molecular Formula: C10H18OS
Molecular Weight: 186.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 71242-58-5 |
|---|---|
| Molecular Formula | C10H18OS |
| Molecular Weight | 186.32 g/mol |
| IUPAC Name | 7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol |
| Standard InChI | InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3 |
| Standard InChI Key | PYQMNINTTPIRIT-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC1(C(C2)O)CS)C |
| Canonical SMILES | CC1(C2CCC1(C(C2)O)CS)C |
Introduction
Chemical Properties
Physical and Chemical Characteristics
The physical properties of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol are defined by its molecular structure and functional groups. With a molecular weight of 186.32 g/mol, the compound possesses a relatively moderate size typical of many bioactive organic molecules. Although specific data on its physical state is limited in the available literature, based on similar bicyclic compounds, it is likely to exist as a crystalline solid at standard conditions.
The compound's chemical behavior is largely influenced by its functional groups, particularly the mercaptomethyl (-CH₂SH) and hydroxyl (-OH) moieties. These groups serve as reactive centers for various chemical transformations and intermolecular interactions. The thiol group confers nucleophilic properties and the ability to form disulfide bonds, while the hydroxyl group contributes to hydrogen bonding capabilities and participates in typical alcohol chemistry. The rigid bicyclic structure positions these functional groups in a specific three-dimensional arrangement, affecting their accessibility and reactivity toward different chemical reagents.
Table 1: Physical and Chemical Properties of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
| Property | Value |
|---|---|
| IUPAC Name | (1S)-7,7-dimethyl-1-(sulfanylmethyl)bicyclo[2.2.1]heptan-2-ol |
| Molecular Formula | C₁₀H₁₈OS |
| Molecular Weight | 186.32 g/mol |
| CAS Number | 71242-58-5 |
| InChI | InChI=1S/C10H18OS/c1-9(2)7-3-4-10(9,6-12)8(11)5-7/h7-8,11-12H,3-6H2,1-2H3/t7?,8?,10-/m1/s1 |
| InChIKey | PYQMNINTTPIRIT-SFVIPPHHSA-N |
Chemical Reactivity and Reactions
The chemical reactivity of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is primarily determined by its thiol and hydroxyl functionalities. These groups participate in various chemical transformations that define the compound's behavior in different reaction environments.
The mercaptomethyl group undergoes oxidation reactions with reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) to form sulfoxides or sulfones. This oxidation pathway is significant as it can modulate the compound's electronic properties and reactivity. The thiol group also participates in nucleophilic substitution reactions and can form disulfide bonds with other thiol-containing molecules, a property particularly relevant to its biological activities.
The hydroxyl group at position 2 behaves as a typical secondary alcohol, participating in reactions such as oxidation, esterification, and substitution. Oxidation of the hydroxyl group can yield the corresponding ketone, while reaction with carboxylic acids or acid derivatives leads to ester formation. Substitution reactions with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) convert the hydroxyl group to various leaving groups, enabling further functionalization of the molecule.
Table 2: Key Chemical Reactions of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol
| Reaction Type | Reagents | Products |
|---|---|---|
| Thiol Oxidation | H₂O₂, m-CPBA | Sulfoxides, Sulfones |
| Thiol Nucleophilic Substitution | Electrophiles | Thioethers |
| Disulfide Formation | Oxidizing agents, other thiols | Disulfides |
| Hydroxyl Oxidation | Chromium reagents | Ketones |
| Hydroxyl Substitution | SOCl₂, PBr₃ | Alkyl halides |
| Esterification | Carboxylic acids, acid chlorides | Esters |
Synthesis and Preparation
Synthetic Routes
Biological and Pharmacological Properties
Antioxidant Activity
A notable biological property of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol is its antioxidant activity, which primarily stems from the reactive thiol group in the mercaptomethyl moiety. Thiol-containing compounds are known for their ability to scavenge free radicals and reactive oxygen species (ROS), thus protecting cellular components from oxidative damage. The mechanism typically involves hydrogen atom donation from the thiol group to neutralize free radicals, resulting in the formation of thiyl radicals that subsequently undergo various resolution pathways, such as dimerization to form disulfides.
The antioxidant capacity of this compound suggests potential applications in conditions characterized by oxidative stress, including neurodegenerative disorders, cardiovascular diseases, and inflammatory conditions. By mitigating free radical damage, the compound could potentially offer protective effects against cellular injury and dysfunction associated with excessive ROS production. Additionally, the specific stereochemistry and structural features of the molecule might influence its antioxidant efficiency and selectivity compared to simpler thiol-containing antioxidants.
Mechanism of Action
The hydroxyl group contributes to the compound's biological activity through hydrogen bonding interactions with target molecules, potentially enhancing binding affinity and specificity. The rigid bicyclic framework positions these functional groups in a specific spatial arrangement, which may be crucial for recognition by particular biological targets. This structural rigidity distinguishes the compound from more flexible thiol-containing molecules and might contribute to selective interactions with specific molecular targets rather than nonspecific reactivity.
Scientific Research Applications
Applications in Chemistry
In the field of chemistry, (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol serves as a valuable compound for various research purposes. Its well-defined structure with specific stereochemistry makes it useful as a model compound for studying the influence of spatial arrangement on chemical reactivity. The presence of both thiol and hydroxyl functionalities on a rigid bicyclic framework provides opportunities to investigate chemoselective reactions and functional group transformations in complex molecular environments.
The compound can also function as a building block for the synthesis of more complex molecules, particularly those requiring specific three-dimensional arrangements of functional groups. Its unique structural features enable the construction of derivatives with potential applications in materials science, medicinal chemistry, and other specialized areas of chemical research. Additionally, the compound's thiol group makes it valuable for studying sulfur chemistry, including the formation of disulfides, metal-sulfur complexes, and other sulfur-containing functional groups.
Applications in Biological Research
In biological research, (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol offers several applications related to its chemical reactivity and biological properties. The compound's enzyme inhibitory capabilities make it potentially useful for studying enzyme mechanisms and functions. By selectively inhibiting specific enzymes, researchers can investigate their roles in biological processes and potentially identify new therapeutic targets.
The compound's thiol group enables protein modification studies, where it can be used to label or crosslink proteins containing accessible cysteine residues or other thiol-reactive sites. This application can provide insights into protein structure, function, and interactions. Furthermore, the antioxidant properties of the compound make it valuable for studying oxidative stress mechanisms and evaluating protective strategies against free radical damage in various biological systems.
Industrial Applications
In industrial settings, (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol has potential applications in several areas. The compound could serve as an intermediate in the production of specialty chemicals with unique properties, such as advanced materials, pharmaceutical precursors, or fine chemicals for specific industrial processes. Its antioxidant properties might also make it useful as a stabilizer in formulations susceptible to oxidative degradation.
The specific three-dimensional structure and functional group arrangement of the compound could contribute to the development of novel materials with defined properties. Additionally, its enzyme inhibitory capabilities might find applications in biotechnological processes where specific enzyme activities need to be controlled or modulated. While specific industrial applications of this particular compound may be limited in current literature, its structural features and reactivity suggest potential value in specialized industrial contexts.
Comparative Analysis
Structural Comparison with Related Compounds
Understanding the unique properties of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol requires comparison with structurally related compounds. One closely related molecule is its enantiomer, (1R)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol, which possesses identical chemical connectivity but opposite spatial arrangement at the stereogenic center. This difference in stereochemistry would likely result in distinct biological activities, as biological systems often interact differently with enantiomers due to the inherent chirality of many biological macromolecules.
Another related compound is 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol, which shares the basic bicyclic framework and hydroxyl group at position 2 but lacks the mercaptomethyl group at position 1. This structural difference would significantly alter the compound's chemical reactivity and biological properties, particularly those dependent on the thiol functionality, such as antioxidant activity and certain types of enzyme inhibition .
The compound 7,7-Dimethylbicyclo[2.2.1]hept-2-en-2-ol represents another structural variation, featuring a carbon-carbon double bond and an enol functionality rather than the saturated structure with separated mercaptomethyl and hydroxyl groups. This unsaturated analog would exhibit distinct chemical reactivity, particularly toward electrophilic addition reactions at the double bond, and would likely demonstrate different biological properties compared to (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol .
Table 3: Comparison of (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol with Related Compounds
| Compound | Molecular Formula | Structural Differences | Expected Property Differences |
|---|---|---|---|
| (1S)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | C₁₀H₁₈OS | Reference compound | Reference properties |
| (1R)-1-(Mercaptomethyl)-7,7-dimethylbicyclo[2.2.1]heptan-2-ol | C₁₀H₁₈OS | Opposite stereochemistry at position 1 | Different biological activity and molecular recognition |
| 7,7-Dimethylbicyclo[2.2.1]heptan-2-ol | C₉H₁₆O | Lacks mercaptomethyl group | No thiol reactivity, reduced antioxidant properties |
| 7,7-Dimethylbicyclo[2.2.1]hept-2-en-2-ol | C₉H₁₄O | Contains a double bond, lacks mercaptomethyl group | Different reactivity profile, susceptibility to addition reactions |
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